molecular formula C16H24N4O2 B12752733 1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine CAS No. 80712-46-5

1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine

Cat. No.: B12752733
CAS No.: 80712-46-5
M. Wt: 304.39 g/mol
InChI Key: JBFSNBYVTHNEIG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine is a chemical compound with the molecular formula C16H24N4O2 and a molecular weight of 304.39 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with a benzyl group and a trimethylallophanoyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine involves several steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 2,4,4-trimethylallophanoyl chloride under controlled conditions to yield the final product. The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base such as triethylamine to facilitate the reaction .

Chemical Reactions Analysis

1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Benzyl-4-(2,4,4-trimethylallophanoyl)piperazine can be compared with other similar compounds, such as:

Properties

CAS No.

80712-46-5

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

IUPAC Name

4-benzyl-N-(dimethylcarbamoyl)-N-methylpiperazine-1-carboxamide

InChI

InChI=1S/C16H24N4O2/c1-17(2)15(21)18(3)16(22)20-11-9-19(10-12-20)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3

InChI Key

JBFSNBYVTHNEIG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)C(=O)N1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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